Mca-PLGL-Dpa-AR-NH2

FRET substrate collagenase MMP-14

Mca-PLGL-Dpa-AR-NH2 (FS-1) is the validated baseline reference substrate for broad-spectrum MMP activity detection without bias. Unlike N-terminally elongated derivatives (e.g., FS-6), FS-1 avoids artificially amplifying collagenase or MT1-MMP signals, enabling unbiased composite proteolytic activity measurement. With a 190-fold fluorescence increase and established kinetic parameters (MMP-2 kcat/Km: 6.3×10⁵ M⁻¹s⁻¹; MMP-7: 1.7×10⁵ M⁻¹s⁻¹), FS-1 supports picomolar detection for enzyme kinetics, inhibitor screening, and QC batch release. Choose FS-1 when unbiased multi-MMP profiling is essential.

Molecular Formula C43H66N12O11
Molecular Weight 927.1 g/mol
Cat. No. B12410912
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMca-PLGL-Dpa-AR-NH2
Molecular FormulaC43H66N12O11
Molecular Weight927.1 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CN)C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C1CCCN1C(=O)CC2=CC(=O)OC3=C2C=CC(=C3)OC
InChIInChI=1S/C43H66N12O11/c1-22(2)15-29(53-42(64)32-10-8-14-55(32)35(57)17-25-18-36(58)66-33-19-26(65-6)11-12-27(25)33)39(61)49-21-34(56)51-30(16-23(3)4)40(62)54-31(20-44)41(63)50-24(5)38(60)52-28(37(45)59)9-7-13-48-43(46)47/h11-12,18-19,22-24,28-32H,7-10,13-17,20-21,44H2,1-6H3,(H2,45,59)(H,49,61)(H,50,63)(H,51,56)(H,52,60)(H,53,64)(H,54,62)(H4,46,47,48)/t24-,28-,29-,30-,31-,32-/m0/s1
InChIKeyGNGRCYXAOSUGRN-KNIQQNQGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / 10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Mca-PLGL-Dpa-AR-NH2: A Quantitative Guide to MMP FRET Substrate Selection for Protease Activity Assays


Mca-PLGL-Dpa-AR-NH2 (also known as FS-1, MOCAc-PLGL(Dpa)AR, or Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂) is a fluorescence resonance energy transfer (FRET)-based peptide substrate for matrix metalloproteinases (MMPs) [1]. The compound contains a 7-methoxycoumarin-4-acetyl (Mca) fluorophore and a 2,4-dinitrophenyl (Dpa) quencher group; upon cleavage at the Gly-Leu bond by target proteases, the Mca and Dpa groups are separated, resulting in a quantifiable fluorescence increase [2]. Its established kinetic profile and broad utility across multiple MMP family members—including MMP-2, MMP-7, MMP-9, and MT1-MMP—make it a foundational reference substrate in metalloproteinase research .

Why Generic Substitution of Mca-PLGL-Dpa-AR-NH2 Fails: Quantitative Basis for FS-1 Procurement


MMP FRET substrates cannot be generically interchanged because individual MMP family members exhibit markedly different specific activities (kcat/Km) toward chemically distinct substrate sequences [1]. Mca-PLGL-Dpa-AR-NH2 (FS-1) serves as a baseline reference substrate that is widely documented in the literature; however, its N-terminally elongated derivative FS-6 (Mca-Lys-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂) demonstrates substantially altered selectivity—exhibiting two- to ninefold increased specificity constants for collagenases (MMP-1, MMP-8, MMP-13) and threefold increased activity for MT1-MMP (MMP-14), while maintaining comparable activity toward gelatinases and matrilysin . This differential reactivity profile means that selecting FS-1 versus FS-6 directly determines which MMP activities are preferentially detected in a given assay system, making compound-specific procurement essential rather than interchangeable.

Mca-PLGL-Dpa-AR-NH2 Quantitative Differentiation: Head-to-Head Comparative Evidence for Procurement Decisions


FS-6 vs. FS-1: Collagenase and MT1-MMP Specificity Constant Fold-Differences Guide Substrate Selection

Mca-PLGL-Dpa-AR-NH2 (FS-1) and its N-terminal lysine-extended analog Mca-Lys-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2 (FS-6) were directly compared in a head-to-head evaluation. The specificity constant (kcat/Km) of FS-6 for collagenases (MMP-1, MMP-8, MMP-13) was increased two- to ninefold relative to FS-1, while the constant for MT1-MMP (MMP-14) was increased threefold. In contrast, activity toward gelatinases and matrilysin remained equally high for both substrates [1].

FRET substrate collagenase MMP-14

Assay Sensitivity Comparison: Mca-PLGL-Dpa-AR-NH2 vs. Traditional Dinitrophenyl-Labeled MMP Substrate

Mca-PLGL-Dpa-AR-NH2 (Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2) was directly compared with dinitrophenyl-Pro-Leu-Gly-Leu-Trp-Ala-D-Arg-NH2, a traditional Dnp-based MMP substrate. The Mca-labeled substrate was approximately 50 to 100 times more sensitive in continuous assays, with the punctuated metalloproteinase (PUMP, EC 3.4.24.23) cleaving the Gly-Leu bond and producing a 190-fold increase in fluorescence (λex 328 nm, λem 393 nm) [1].

assay sensitivity FRET substrate MMP detection

Kinetic Characterization of Mca-PLGL-Dpa-AR-NH2 with MMP-2 and MMP-7: Absolute kcat/Km Values

The specificity constants (kcat/Km) of Mca-PLGL-Dpa-AR-NH2 for MMP-2 (gelatinase A) and MMP-7 (matrilysin) have been quantitatively established. Reported values are kcat/Km = 6.3 × 10⁵ M⁻¹s⁻¹ for MMP-2 and 1.7 × 10⁵ M⁻¹s⁻¹ for MMP-7 [1]. Additionally, kinetic parameters for MMP-20 (enamelysin) hydrolysis include Km values of 14.3 μM (rabbit) and 16.4 μM (human) with corresponding kcat values of 9.0 s⁻¹ and 8.1 s⁻¹, yielding kcat/Km values of 6.3 × 10⁵ M⁻¹s⁻¹ and 4.9 × 10⁵ M⁻¹s⁻¹, respectively [2].

MMP-2 MMP-7 enzyme kinetics

Fluorescence Signal Quantification: 190-Fold Increase Upon Cleavage Enables High Dynamic Range Detection

Upon cleavage of Mca-PLGL-Dpa-AR-NH2 at the Gly-Leu bond by target proteases, the separation of the Mca fluorophore from the Dpa quencher produces a 190-fold increase in fluorescence intensity (λex 328 nm, λem 393 nm) [1]. This large dynamic range is a consequence of the efficient intramolecular quenching by resonance energy transfer from the 7-methoxycoumarin group to the 2,4-dinitrophenyl group . Vendor documentation further confirms that the peptide substrate consistently yields >10-fold fluorescence increase upon cleavage for MMP-2, MMP-7, and MMP-9 .

fluorescence assay signal-to-noise FRET efficiency

Mca-PLGL-Dpa-AR-NH2 Procurement: Validated Application Scenarios Based on Quantitative Evidence


Broad-Spectrum MMP Activity Profiling in Biological Fluids Without Collagenase Bias

When researchers require a baseline substrate that detects overall MMP activity across multiple family members without artificially amplifying collagenase or MT1-MMP signals, Mca-PLGL-Dpa-AR-NH2 (FS-1) is the validated choice. As established by direct head-to-head comparison, FS-6 exhibits two- to ninefold increased specificity constants for collagenases (MMP-1, MMP-8, MMP-13) and threefold increased activity for MT1-MMP (MMP-14) relative to FS-1 [1]. Therefore, FS-1 is the appropriate substrate for applications such as measuring composite proteolytic activity in tissue culture supernatants, synovial fluid, or serum where the relative contribution of individual MMPs should be assessed without substrate-imposed bias.

High-Sensitivity Continuous Assays for MMP-2 and MMP-7 Activity Quantification

Mca-PLGL-Dpa-AR-NH2 is validated for continuous kinetic assays measuring MMP-2 (gelatinase A) and MMP-7 (matrilysin) activity, with established kcat/Km values of 6.3 × 10⁵ M⁻¹s⁻¹ and 1.7 × 10⁵ M⁻¹s⁻¹, respectively [1]. The substrate produces a 190-fold fluorescence increase upon cleavage, enabling detection at picomolar enzyme concentrations [2]. This application scenario is particularly relevant for: (1) enzyme kinetic characterization studies; (2) inhibitor screening campaigns where precise IC₅₀ determination requires robust signal-to-background ratios; and (3) quality control assays for recombinant MMP-2 and MMP-7 production, where specific activity values (e.g., >1,000 pmoles/min/µg for recombinant human MMP-2) serve as batch release specifications [3].

MMP-20 (Enamelysin) Activity Studies in Dental and Enamel Research

Mca-PLGL-Dpa-AR-NH2 has been kinetically characterized with MMP-20 (enamelysin), a protease critical to dental enamel formation. Documented kinetic parameters include Km = 14.3 μM (rabbit MMP-20) and 16.4 μM (human MMP-20), with corresponding kcat values of 9.0 s⁻¹ and 8.1 s⁻¹, yielding kcat/Km values of 6.3 × 10⁵ M⁻¹s⁻¹ and 4.9 × 10⁵ M⁻¹s⁻¹, respectively [1]. These established kinetic benchmarks make Mca-PLGL-Dpa-AR-NH2 the substrate of choice for dental research applications involving MMP-20 activity assays, including studies of amelogenesis imperfecta and other enamel developmental disorders.

FRET-Based High-Throughput Screening for MMP Inhibitor Discovery

The 190-fold fluorescence increase upon cleavage of Mca-PLGL-Dpa-AR-NH2 provides the high signal-to-background ratio required for robust high-throughput screening (HTS) of MMP inhibitor libraries [1]. The substrate's 50- to 100-fold greater sensitivity compared to traditional Dnp-labeled substrates [2] enables assay miniaturization and reduced enzyme consumption—critical cost factors in large-scale screening campaigns. This application scenario is further supported by the compound's commercial availability from multiple qualified vendors with documented purity specifications (≥98% by HPLC) [3], ensuring batch-to-batch consistency for multi-year screening programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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